S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate
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Overview
Description
S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate is a complex organic compound that features a unique adamantyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate typically involves multiple steps. One common method starts with the preparation of the adamantylmethylamidino precursor, which is then reacted with thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group enhances its binding affinity, while the thiosulfate moiety participates in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen sulfate
- S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen sulfite
Uniqueness
S-((N-(3,5-Dimethyl)-1-adamantylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific combination of the adamantyl and thiosulfate groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications .
Properties
CAS No. |
40283-76-9 |
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Molecular Formula |
C15H26N2O3S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3,5-dimethyladamantane |
InChI |
InChI=1S/C15H26N2O3S2/c1-13-3-11-4-14(2,7-13)9-15(5-11,8-13)10-17-12(16)6-21-22(18,19)20/h11H,3-10H2,1-2H3,(H2,16,17)(H,18,19,20) |
InChI Key |
SQMLXMDRLSPKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSS(=O)(=O)O)N)C |
Origin of Product |
United States |
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